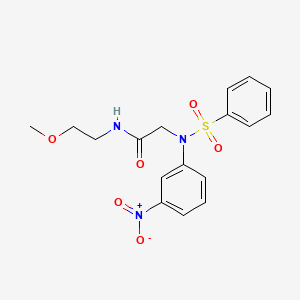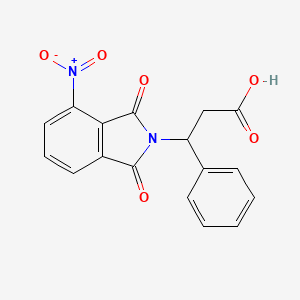
N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MNS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MNS is a small molecule inhibitor that targets protein-protein interactions, making it a promising candidate for developing new drugs for various diseases.
Wirkmechanismus
MNS works by binding to the surface of the MDM2 protein, preventing it from interacting with p53. This allows p53 to accumulate in the cell, leading to the activation of downstream pathways that promote apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
MNS has been shown to have potent anticancer effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, MNS has been shown to have anti-inflammatory effects, making it a potential candidate for developing new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MNS in lab experiments is its specificity for the MDM2-p53 interaction. This makes it a valuable tool for studying the role of this interaction in cancer and other diseases. However, one limitation of using MNS is its relatively low potency compared to other inhibitors of the MDM2-p53 interaction.
Zukünftige Richtungen
There are several potential future directions for research on MNS. One area of focus could be the development of more potent MDM2-p53 inhibitors based on the structure of MNS. Additionally, further studies could be conducted to investigate the potential applications of MNS in other diseases beyond cancer, such as inflammatory disorders. Finally, research could be conducted to investigate the potential use of MNS in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
MNS can be synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-nitrobenzenesulfonyl chloride with N-methoxy-N-methylglycine to produce N-methoxy-N-methyl-N-(3-nitrobenzenesulfonyl)glycine. This compound is then reacted with 2-methoxyethylamine to produce N~1~-(2-methoxyethyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
MNS has been studied extensively for its potential applications in medicinal chemistry. It has been shown to inhibit the interaction between the proteins MDM2 and p53, which are involved in the regulation of cell growth and division. This inhibition can lead to the activation of p53 and the induction of apoptosis, making MNS a potential candidate for developing new cancer therapies.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-26-11-10-18-17(21)13-19(14-6-5-7-15(12-14)20(22)23)27(24,25)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKIYUPUBUNQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)
![3'-benzyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5168045.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)

![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)
![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)